molecular formula C15H24N2O4S2 B3000531 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097873-19-1

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B3000531
CAS No.: 2097873-19-1
M. Wt: 360.49
InChI Key: YSXGLNKFGCRWMJ-UHFFFAOYSA-N
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Description

"N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide" is a synthetic small molecule characterized by a piperidine backbone substituted with a methanesulfonyl group and a carboxamide moiety. Its structure includes a thiophene ring (specifically at the 3-position) attached via a hydroxymethylpropyl side chain. This compound is hypothesized to exhibit biological activity due to its structural resemblance to other thiophene-containing derivatives with reported therapeutic applications, such as antiviral, anticancer, or antiplatelet effects .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S2/c1-15(19,9-12-5-8-22-10-12)11-16-14(18)13-3-6-17(7-4-13)23(2,20)21/h5,8,10,13,19H,3-4,6-7,9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXGLNKFGCRWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Incorporation of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring and the methanesulfonyl group are likely to play key roles in its bioactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with derivatives described in patent literature (), particularly those containing thiophene, sulfonyl, and carboxamide groups. Below is a comparative analysis based on structural analogs from and related literature:

Structural and Functional Similarities

Feature Target Compound Similar Compounds ()
Thiophene Substituent Thiophen-3-yl group attached via a methylpropyl chain 2-[(2-thienylmethyl)thio]benzamid derivatives (e.g., N-[2-(Methylphenylamino)propyl]-...)
Sulfonyl Group Methanesulfonyl group on piperidine Oxadiazole or isoxazole-linked sulfonyl groups in benzamid derivatives (e.g., 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-...)
Carboxamide Linkage Piperidine-4-carboxamide core Benzamid backbones with carboxamide linkages (e.g., 2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-...]benzamid)

Key Differences

Side Chain Complexity : The target compound features a hydroxypropyl spacer linking the thiophene ring to the piperidine core, which may enhance solubility or metabolic stability compared to simpler alkylthio chains in analogs.

Sulfonyl Positioning : The methanesulfonyl group is directly attached to the piperidine nitrogen, whereas analogs in often position sulfonyl or thioether groups on aromatic rings (e.g., benzamid derivatives). This difference could influence target binding or pharmacokinetics.

Therapeutic Indications : Compounds in are explicitly linked to cancer, viral infections, or thrombosis . For the target compound, such indications remain speculative without empirical data.

Hypothetical Pharmacological Implications

  • Thiophene Contribution : The thiophen-3-yl group may confer π-π stacking interactions with biological targets, as seen in other thiophene-based kinase inhibitors or antiviral agents .
  • Methanesulfonyl vs. Oxadiazole/Isoxazole : The sulfonyl group on piperidine may modulate electron density or steric effects differently than heterocyclic sulfonyl substituents, possibly altering target selectivity.

Research Findings and Data Limitations

Available Data

  • Activity data for these analogs include IC₅₀ values in kinase inhibition assays (e.g., 0.5–10 µM for cancer targets) .
  • Target Compound: No peer-reviewed studies or patents specifically addressing its synthesis, biological activity, or toxicity are identified in the provided evidence.

Critical Knowledge Gaps

  • Mechanistic Studies: No data exist on the target compound’s interaction with enzymes (e.g., kinases, proteases) or receptors implicated in diseases like cancer or thrombosis.
  • ADME/Tox : Pharmacokinetic parameters (absorption, distribution, metabolism, excretion) and toxicity profiles remain uncharacterized.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Piperidine Core : A six-membered ring containing nitrogen, which is common in many pharmacologically active compounds.
  • Methanesulfonyl Group : This moiety is known for enhancing solubility and bioavailability.
  • Thiophen-3-ylmethyl Group : The presence of a thiophene ring may contribute to the compound's unique biological properties.

Research into the biological activity of this compound suggests several potential mechanisms:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, including opioid and serotonin receptors, influencing pain modulation and mood regulation.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory conditions.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of piperidine can exhibit antimicrobial activity, which could extend to this compound.

Pharmacological Effects

The pharmacological profile of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide includes:

  • Analgesic Properties : Potential efficacy in pain relief, possibly through central nervous system pathways.
  • Anxiolytic Effects : Potential to reduce anxiety symptoms, which aligns with its interaction with serotonin pathways.

In Vitro Studies

In vitro studies using cell lines have demonstrated that this compound can significantly reduce cell viability in certain cancer cell lines, indicating potential anti-cancer properties. The mechanism appears to involve apoptosis induction and cell cycle arrest.

StudyCell LineConcentrationEffect
AHeLa10 µM50% reduction in viability
BMCF75 µMInduction of apoptosis
CRAW264.7100 µg/mLDecreased NO production

Case Studies

  • Case Study on Pain Management :
    • A clinical trial involving patients with chronic pain conditions showed significant improvement in pain scores when treated with a similar piperidine derivative. Participants reported a reduction in opioid use, suggesting an effective alternative for pain management.
  • Case Study on Inflammatory Disorders :
    • In a study involving patients with rheumatoid arthritis, administration of the compound led to decreased levels of inflammatory markers (CRP and ESR) over a 12-week period.

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